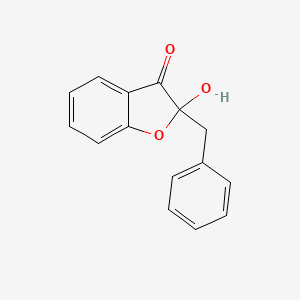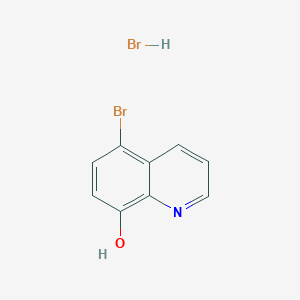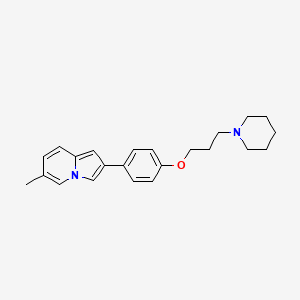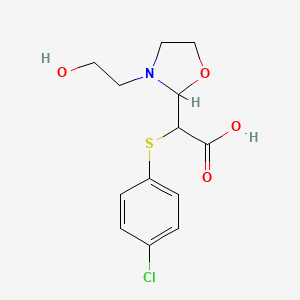
2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms, along with bromine and nitro substituents on the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-bromobenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Potassium permanganate (KMnO4), acidic or basic aqueous conditions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 2-(4-Bromophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole.
Oxidation: Formation of oxidized derivatives, potentially leading to ring cleavage or further functionalization.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent, leveraging its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by interacting with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 2-(4-Bromophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both bromine and nitro groups, which confer distinct electronic and steric properties. These substituents influence its reactivity, making it a versatile intermediate for various chemical transformations and applications.
Propriétés
Numéro CAS |
62507-55-5 |
|---|---|
Formule moléculaire |
C14H8BrN3O3 |
Poids moléculaire |
346.13 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-5-1-9(2-6-11)13-16-17-14(21-13)10-3-7-12(8-4-10)18(19)20/h1-8H |
Clé InChI |
ZXDWNSKLIIJWNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-](/img/structure/B12915785.png)


![Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate](/img/structure/B12915804.png)


![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)


![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)
![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)

